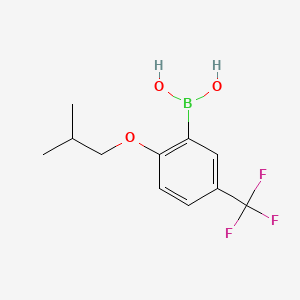

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Isobutoxy-5-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature between 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Solvents such as tetrahydrofuran, dimethylformamide, or toluene; temperatures ranging from 80-100°C; reaction times of several hours.

Major Products

The major products formed from the reactions of this compound are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Aplicaciones Científicas De Investigación

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura cross-coupling reactions.

Biology: Development of boron-containing compounds for use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Synthesis of biologically active molecules and drug candidates.

Industry: Production of materials with specific properties, such as polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura cross-coupling reactions, such as:

- Phenylboronic acid

- 4-Methoxyphenylboronic acid

- 2,4,6-Trimethylphenylboronic acid

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic properties to the molecule. This makes it particularly useful in the synthesis of compounds with specific electronic characteristics, such as those used in pharmaceuticals and materials science.

Actividad Biológica

Overview

2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula CHBFO. This compound is significant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. Its unique structural features, including the trifluoromethyl group, enhance its reactivity and biological potential.

The primary biological activity of this compound involves its interaction with serine-containing enzymes. The boronic acid moiety forms covalent bonds with serine residues in the active sites of these enzymes, inhibiting their catalytic functions. This inhibition can disrupt several biochemical pathways, particularly those involved in proteolysis and signal transduction, leading to altered cellular processes such as apoptosis and cell cycle regulation.

Pharmacological Applications

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit kinesin spindle protein (KSP), a motor protein crucial for cell division. Inhibition of KSP can lead to antitumor effects, making this compound a candidate for cancer therapeutics.

- Antimicrobial Properties : The compound exhibits moderate antimicrobial activity against various pathogens. Notably, it shows higher efficacy against Aspergillus niger and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like Tavaborole (AN2690) .

- Mechanism of Antimicrobial Action : The antimicrobial action is hypothesized to involve the inhibition of leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to other benzoxaborole compounds. This mechanism suggests potential applications in treating fungal infections .

Case Studies and Experimental Data

Pharmacokinetics

The pharmacokinetic profile includes absorption into the bloodstream, distribution to various tissues, and metabolism primarily in the liver. The compound's bioavailability is influenced by its chemical stability and solubility, which are critical for its therapeutic efficacy.

Propiedades

IUPAC Name |

[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWZYPLOMFBKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(F)(F)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681638 | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-99-9 | |

| Record name | Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.